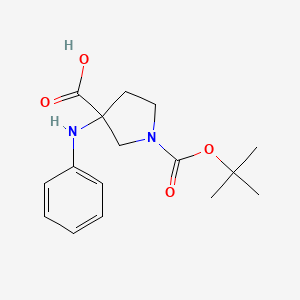
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid is a chemical compound commonly referred to as Boc-3-Pyr-OH. This compound is a derivative of pyrrolidine and has gained significant attention in scientific research due to its potential for use in drug development. In
Mecanismo De Acción
The mechanism of action of Boc-3-Pyr-OH is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Boc-3-Pyr-OH has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Boc-3-Pyr-OH has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, Boc-3-Pyr-OH has been found to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Boc-3-Pyr-OH in lab experiments is its potential for use in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using Boc-3-Pyr-OH is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Boc-3-Pyr-OH. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of Boc-3-Pyr-OH and its potential use in drug development. Other areas of interest include investigating the potential use of Boc-3-Pyr-OH in combination with other drugs and exploring its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, Boc-3-Pyr-OH is a promising compound with potential applications in drug development. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. While there are still many unanswered questions regarding the mechanism of action of Boc-3-Pyr-OH, further research in this area may lead to the development of new and effective treatments for a range of diseases.
Métodos De Síntesis
The synthesis of Boc-3-Pyr-OH involves the reaction of tert-butyl carbamate with 3-phenylamino pyrrolidine-3-carboxylic acid. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The resulting product is purified through column chromatography to obtain pure Boc-3-Pyr-OH.
Aplicaciones Científicas De Investigación
Boc-3-Pyr-OH has been extensively studied for its potential use in drug development. It has been found to have anti-tumor activity and has been investigated for its potential use in cancer treatment. Additionally, Boc-3-Pyr-OH has been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-anilino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-10-9-16(11-18,13(19)20)17-12-7-5-4-6-8-12/h4-8,17H,9-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWARWOMZWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-(phenylamino)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2622686.png)
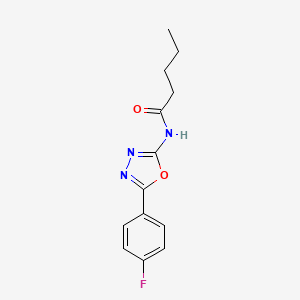
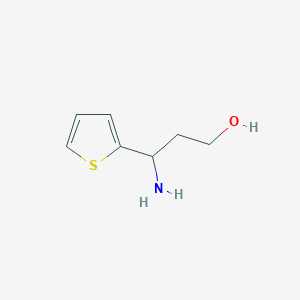
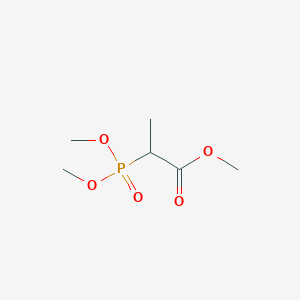
![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2622693.png)
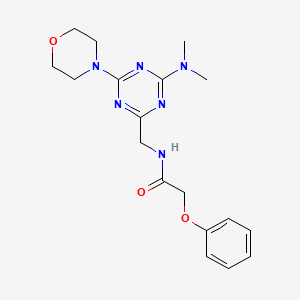

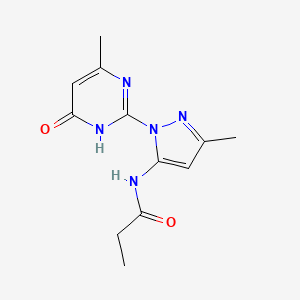
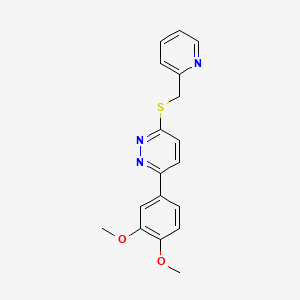
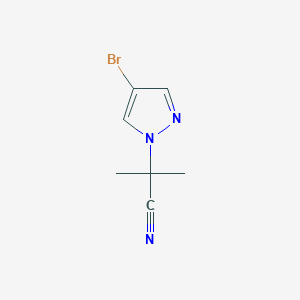

![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)